molecular formula C11H15NO3 B8452925 methyl N-[2-(3-methoxyphenyl)ethyl]carbamate CAS No. 110192-21-7

methyl N-[2-(3-methoxyphenyl)ethyl]carbamate

Cat. No.: B8452925
CAS No.: 110192-21-7
M. Wt: 209.24 g/mol
InChI Key: AEBGZINASLIYNI-UHFFFAOYSA-N
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Description

methyl N-[2-(3-methoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a methoxy group attached to a phenethylcarbamic acid methyl ester structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-(3-methoxyphenyl)ethyl]carbamate typically involves the esterification of 3-methoxyphenethylcarbamic acid with methanol. This reaction can be catalyzed by various reagents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . Another method involves the use of trimethylchlorosilane in methanol at room temperature, which provides a convenient and efficient route to the ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

methyl N-[2-(3-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted carbamates.

Mechanism of Action

The mechanism of action of methyl N-[2-(3-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it can inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is of interest in the development of treatments for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    Phenethylcarbamic acid methyl ester: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    3-Methoxyphenethylamine: Contains an amine group instead of the carbamate ester, leading to different biological activities.

    3-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of the carbamate ester, affecting its chemical reactivity and applications.

Uniqueness

methyl N-[2-(3-methoxyphenyl)ethyl]carbamate is unique due to the presence of both the methoxy group and the carbamate ester, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

110192-21-7

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl N-[2-(3-methoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C11H15NO3/c1-14-10-5-3-4-9(8-10)6-7-12-11(13)15-2/h3-5,8H,6-7H2,1-2H3,(H,12,13)

InChI Key

AEBGZINASLIYNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine Methoxyphenylethylamine (9.6 ml, 66.1 mmol), THF (300 ml), Et3N (11.0 ml, 78.9 mmol), and methyl chloroformate (26.0 ml, 339 mmol) at 0° C. under nitrogen atmosphere. After the reaction stirs at room temperature for 18 hours, add the mixture into water, wash with brine, and dry the organic layer over Na2SO4 followed by concentrating under reduced pressure. Flash chromatograph using 2:1 Hexanes:Ethyl acetate to afford 13.6 g, 65.0 mmol (98% yield) of the title compound: 1H NMR (500 MHz, CDCl3); 2.8 (2H, t, J=6.7, 7.0 Hz), 3.41-3.46 (2H, m), 3.7 (3H, s), 3.8 (3H, s), 4.6-4.8 (1H, b s), 6.7-6.8 (3H, m), 7.2-7.3 (1H, m); MS m/z 210 (M+1).
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
reactant
Reaction Step Three
Quantity
26 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
98%

Synthesis routes and methods II

Procedure details

Combine 2-(3-methoxyphenyl)ethylamine (9.6 mL, 66.1 mmol), THF (300 mL), Et3N (11.0 mL, 78.9 mmol), and methyl chloroformate (26.0 mL, 339 mmol) at 0° C. under nitrogen atmosphere. Stir at room temperature for 18 hours, add the mixture into water, wash with brine, and dry the organic layer over Na2SO4 followed by concentrating under reduced pressure. Flash chromatograph using 2:1 hexanes:ethyl acetate to afford 13.6 g, 65.0 mmol (98% yield) of the title compound: 1H NMR (500 MHz, CDCl3); 2.8 (2H, t, J=6.7, 7.0 Hz), 3.41-3.46 (2H, m), 3.7 (3H, s), 3.8 (3H, s), 4.6-4.8 (1H, br s), 6.7-6.8 (3H, m), 7.2-7.3 (1H, m); MS m/z 210 (M+1).
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
reactant
Reaction Step Three
Quantity
26 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
98%

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